molecular formula C10H11F3N2O B12231321 4,4,4-trifluoro-N-[(pyridin-4-yl)methyl]butanamide

4,4,4-trifluoro-N-[(pyridin-4-yl)methyl]butanamide

Cat. No.: B12231321
M. Wt: 232.20 g/mol
InChI Key: YXQGMRFVSPOBLY-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-N-[(pyridin-4-yl)methyl]butanamide is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl and pyridine groups in its structure imparts distinct characteristics, making it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-[(pyridin-4-yl)methyl]butanamide typically involves a multi-step process. One common method includes the reaction of 4-pyridinemethanol with 4,4,4-trifluorobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-[(pyridin-4-yl)methyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,4-Trifluoro-N-[(pyridin-4-yl)methyl]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-[(pyridin-4-yl)methyl]butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-N-[(pyridin-4-yl)methyl]butanamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to non-fluorinated analogs .

Properties

Molecular Formula

C10H11F3N2O

Molecular Weight

232.20 g/mol

IUPAC Name

4,4,4-trifluoro-N-(pyridin-4-ylmethyl)butanamide

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)4-1-9(16)15-7-8-2-5-14-6-3-8/h2-3,5-6H,1,4,7H2,(H,15,16)

InChI Key

YXQGMRFVSPOBLY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNC(=O)CCC(F)(F)F

Origin of Product

United States

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